

Synthesis of Aeruginascin for Research Applications: Detailed Protocols and Methodologies

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Compound of Interest

Compound Name: *Aeruginascin*

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Introduction

Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine analog of psilocybin found in certain species of psychedelic mushrooms, notably *Inocybe aeruginascens*. Its unique pharmacological profile and potential psychoactive properties have garnered interest within the research community. Unlike psilocybin, which is primarily metabolized to psilocin, **aeruginascin's** putative active metabolite is 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). The synthesis of **aeruginascin** and its related compounds is crucial for enabling detailed pharmacological studies, developing analytical standards, and exploring its therapeutic potential.

These application notes provide detailed protocols for the chemical synthesis of **aeruginascin** and its key derivatives, intended for use in a controlled research setting. The methodologies are derived from peer-reviewed scientific literature and are presented to guide researchers in the safe and efficient production of these compounds for investigational purposes.

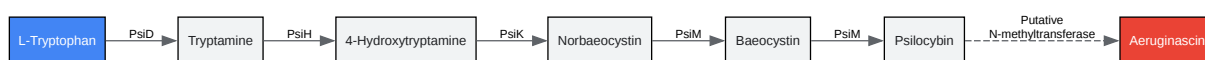
Chemical Synthesis Pathways

Two primary chemical synthesis routes for **aeruginascin** and its derivatives have been established, starting from either psilocybin/baeocystin or the more accessible precursor

psilacetin (4-acetoxy-N,N-dimethyltryptamine).

Biosynthesis of Aeruginascin

Aeruginascin is understood to be a product of the psilocybin biosynthetic pathway. The pathway begins with the amino acid L-tryptophan and proceeds through several enzymatic steps to produce psilocybin. It is hypothesized that **aeruginascin** is formed via a final methylation step of psilocybin, catalyzed by an N-methyltransferase. The key enzymes in the psilocybin pathway include a decarboxylase (PsiD), a monooxygenase (PsiH), a kinase (PsiK), and a methyltransferase (PsiM)[1].



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*A simplified diagram of the putative biosynthetic pathway of **aeruginascin**.*

Experimental Protocols

The following sections provide detailed step-by-step protocols for the chemical synthesis of **aeruginascin** and its active metabolite, 4-HO-TMT.

Protocol 1: Synthesis of Aeruginascin from Baeocystin

This protocol is adapted from the work of Jensen et al. and involves the permethylation of baeocystin.

Materials:

- Synthetic baeocystin
- Methyl iodide (MeI)
- Diisopropylethylamine (DIPEA)
- Methanol (MeOH)

- Water (H₂O)
- Microtube

Procedure:

- Dissolve 10 mg (37.0 μmol) of synthetic baeocystin in 250 μL of deionized water in a microtube.[\[2\]](#)
- Add 25 μL of methyl iodide (57 mg, 402 μmol) to the solution.[\[2\]](#)
- Add 20 μL of diisopropylethylamine (14.8 mg, 115 μmol) to the reaction mixture.[\[2\]](#)
- Add methanol dropwise until a homogenous solution is achieved.[\[2\]](#)
- Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

Starting Material	Reagents	Product	Yield	Reference
Baeocystin (10 mg)	Methyl iodide (25 μL), DIPEA (20 μL)	Aeruginascin	Not specified	Jensen et al.

Protocol 2: Synthesis of 4-Acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) Iodide from Psilacetin

This protocol, based on the work of Manke et al., describes the synthesis of a stable precursor to 4-HO-TMT.[\[3\]](#)[\[4\]](#)

Materials:

- 4-Acetoxy-N,N-dimethyltryptamine (Psilacetin) fumarate
- Iodomethane (MeI)
- Methanol (MeOH)

Procedure:

- Psilacetin (4-AcO-DMT) fumarate is used as the starting material.
- The psilacetin is methylated in the presence of excess iodomethane in methanol.[\[3\]](#)[\[4\]](#)
- The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
- The resulting product, 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide, precipitates from the solution.
- The precipitate is collected by filtration and washed with cold methanol.
- The product can be further purified by recrystallization from water to obtain single crystals.[\[4\]](#)

Quantitative Data Summary

Starting Material	Reagents	Product	Yield	Reference
Psilacetin fumarate	Excess Iodomethane, Methanol	4-AcO-TMT iodide	53%	Manke et al. [3] [4]

Protocol 3: Synthesis of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) Iodide

This protocol details the hydrolysis of 4-AcO-TMT iodide to yield the putative active metabolite of **aeruginascin**.[\[3\]](#)[\[4\]](#)

Materials:

- 4-Acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide
- Aqueous acetic acid
- Methanol (MeOH)

Procedure:

- The 4-AcO-TMT iodide synthesized in Protocol 2 is hydrolyzed in aqueous acetic acid.[3][4]
- The reaction mixture is heated gently to facilitate the hydrolysis.
- The progress of the reaction is monitored by TLC or LC-MS until all the starting material is consumed.
- The solvent is removed under reduced pressure.
- The resulting 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide is purified by recrystallization from a methanolic solution.[3][4]

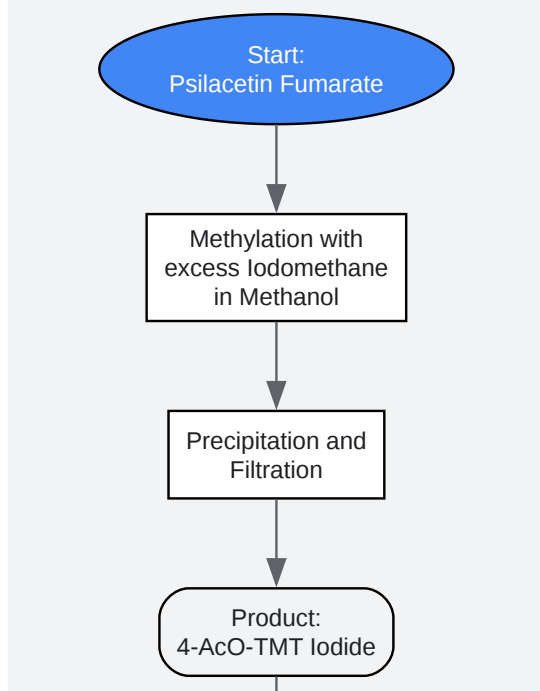
Quantitative Data Summary

Starting Material	Reagents	Product	Yield	Reference
4-AcO-TMT iodide	Aqueous acetic acid	4-HO-TMT iodide	60%	Manke et al.[3][4]

Experimental Workflow

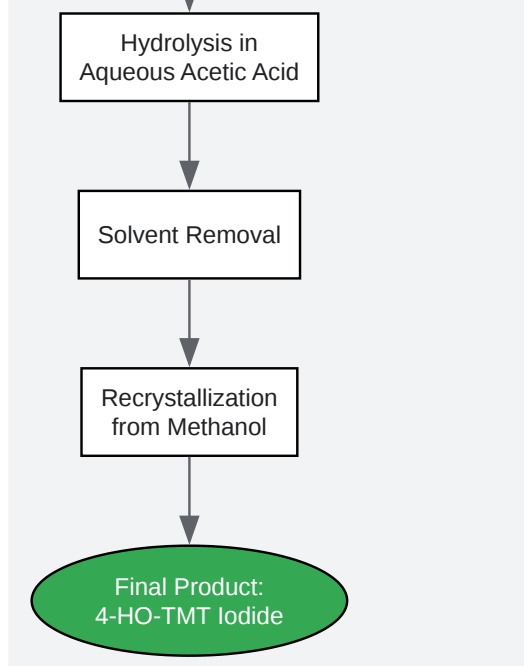
The following diagram illustrates the logical flow of the synthesis of 4-HO-TMT from psilacetin.

Protocol 2: Synthesis of 4-AcO-TMT



Intermediate

Protocol 3: Synthesis of 4-HO-TMT

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Workflow for the two-step synthesis of 4-HO-TMT from psilacetin.

Safety Precautions

The synthesis of these compounds should only be conducted by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Iodomethane is a hazardous substance and should be handled with extreme care in a fume hood. All local regulations and safety guidelines for handling chemicals must be strictly followed.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis of **aeruginascin** and its key metabolite, 4-HO-TMT, for research purposes. By following these detailed methodologies, researchers can produce these compounds with good yields and high purity, facilitating further investigation into their pharmacology and potential therapeutic applications. The provided diagrams and data tables serve as quick references to aid in the experimental planning and execution.

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